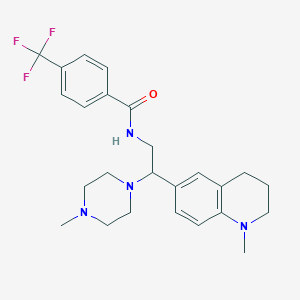
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is related to a class of chemicals that often exhibit significant biological or pharmacological activities, stemming from their complex molecular structure which allows for a wide range of interactions at the molecular level. This compound, incorporating elements such as a tetrahydroquinoline moiety, a methylpiperazine group, and a trifluoromethylbenzamide segment, suggests a multifaceted approach to potential biological targeting and activity.
Synthesis Analysis
The synthesis of complex molecules like the one described often involves multi-step reactions, starting from simpler precursors. For instance, compounds involving tetrahydroquinoline and methylpiperazine units can be synthesized through cyclization reactions and subsequent functional group transformations. A typical synthesis route might involve the initial formation of a tetrahydroquinoline core followed by the addition of a methylpiperazine unit through nucleophilic substitution reactions. The final steps could involve the introduction of a benzamide functionality, possibly through amide coupling reactions (Brown et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds like these is characterized by a combination of rigid and flexible segments, contributing to their biological activity by facilitating interactions with specific biological targets. The presence of a tetrahydroquinoline ring provides a rigid framework, while the methylpiperazine unit introduces an element of flexibility, allowing for conformational adaptability necessary for binding to different biological receptors.
Chemical Reactions and Properties
Chemical reactions involving this compound would likely focus on its functional groups. For example, the amide group could participate in hydrolysis reactions under certain conditions, while the piperazine unit could undergo alkylation. The chemical properties would be significantly influenced by the presence of the trifluoromethyl group, which could increase the compound's lipophilicity and thus its ability to cross biological membranes.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, would be influenced by the overall molecular structure. The presence of both polar (amide, piperazine) and nonpolar (trifluoromethyl) groups would result in a compound with balanced solubility, potentially suitable for pharmaceutical applications.
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are shaped by the functional groups present in the molecule. The trifluoromethyl group is known for its electronegativity, potentially impacting the compound's reactivity by influencing electron distribution within the molecule. The overall structure suggests a molecule with a significant degree of stability, yet reactive enough to participate in targeted chemical transformations.
For more specific details on synthesis, structural analysis, and property evaluations, consulting research articles focused on similar compounds can provide valuable insights. The cited source (Brown et al., 2012) is an example of research that delves into related chemical compounds, offering a glimpse into potential synthetic routes and structural considerations.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Researchers have explored the synthesis and chemical properties of related compounds, focusing on their reactions to create complex heterocyclic structures. For instance, the synthesis of condensed triazines and their derivatives through reactions involving similar complex organic molecules demonstrates the interest in understanding the chemical reactivity and potential applications of such compounds in material science and organic synthesis (Reimlinge, Billiau, & Lingier, 1976).
Antibacterial and Anticancer Properties
- Compounds with structural similarities have been evaluated for their antibacterial and anticancer activities. Research indicates that these compounds can exhibit potent antibacterial properties, offering insights into their potential therapeutic applications. For example, studies on the antibacterial activities and pharmacological properties of enantiomers of temafloxacin hydrochloride, a compound within the same chemical class, highlight the ongoing exploration of these molecules for medical applications (Chu et al., 1991).
Analgesic Activity
- Investigations into the analgesic activity of new pyrazoles and triazoles bearing similar chemical moieties have been conducted. This research contributes to the understanding of how structural modifications impact the analgesic properties of these compounds, potentially leading to the development of new pain management therapies (Saad, Osman, & Moustafa, 2011).
Sigma-2 Receptor Probe Development
- The development of novel sigma-2 receptor probes using structurally related compounds demonstrates the interest in targeting specific receptors for diagnostic and therapeutic purposes. Such research underscores the potential of these molecules in neuropharmacology and oncology (Xu et al., 2005).
Antimicrobial and Pharmacological Screening
- Synthesis and screening of fluoroquinolone-based thiazolidinones with sulphonamido quinazolinyl imidazole for antimicrobial and pharmacological properties have been explored. This area of research highlights the versatility of these compounds in developing new antimicrobial agents with potential applications in combating resistant bacterial strains (Patel & Patel, 2010).
Eigenschaften
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31F3N4O/c1-30-12-14-32(15-13-30)23(20-7-10-22-19(16-20)4-3-11-31(22)2)17-29-24(33)18-5-8-21(9-6-18)25(26,27)28/h5-10,16,23H,3-4,11-15,17H2,1-2H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWPOJNHXGBVCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC4=C(C=C3)N(CCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2492547.png)
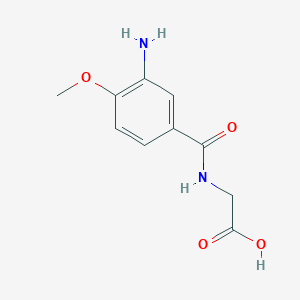
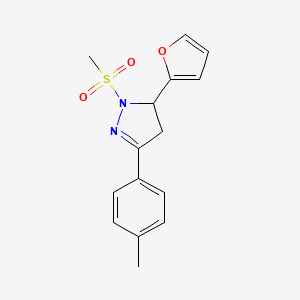
![2,4-dichloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2492551.png)
![2-[(4-Fluoro-3-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2492553.png)
![3-phenyl-2-{[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}propanoic acid](/img/structure/B2492554.png)
![6-methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2492555.png)
![[(E)-[amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 2-chlorobenzoate](/img/structure/B2492556.png)

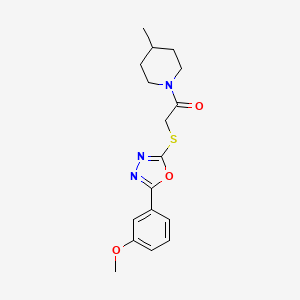
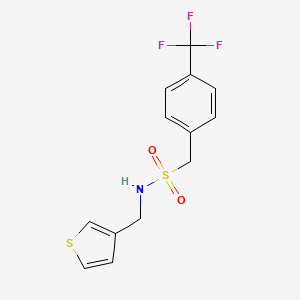
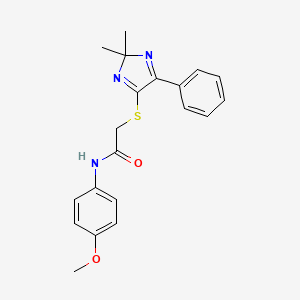
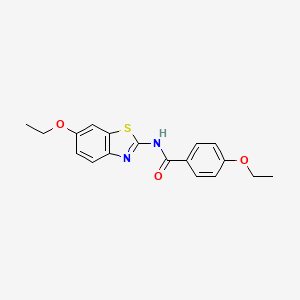
![Ethyl 3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-2-butenoate](/img/structure/B2492569.png)